3-Methyl-1-benzofuran-5-carbaldehyde, also known as 7-methoxy-3-methyl-5-benzofurancarboxaldehyde, is a member of the benzofuran family, characterized by a fused benzene and furan ring structure. This compound is distinguished by the presence of a methyl group at the 3rd position and a formyl group at the 5th position of the benzofuran ring. Its chemical structure allows for various applications in organic chemistry and medicinal research.
3-Methyl-1-benzofuran-5-carbaldehyde can be synthesized through various chemical methods, typically involving starting materials like 7-methoxybenzofuran and 3-methylbenzofuran. It falls under the classification of heterocyclic compounds due to its unique structural features that include both aromatic and non-aromatic components.
The synthesis of 3-Methyl-1-benzofuran-5-carbaldehyde generally involves several key steps:
Industrial production may utilize continuous flow reactors and automated synthesis equipment to optimize yield and purity while adhering to stringent quality control measures.
The molecular formula for 3-Methyl-1-benzofuran-5-carbaldehyde is C₉H₈O₂, with a molecular weight of approximately 148.16 g/mol. The compound features a benzofuran core with distinct substituents that influence its chemical behavior:
3-Methyl-1-benzofuran-5-carbaldehyde can undergo various chemical reactions, including:
The mechanism of action for 3-Methyl-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets within biological systems. The electrophilic nature of the formyl group allows it to participate in nucleophilic attacks from biological molecules, potentially leading to alterations in biochemical pathways. The presence of the methoxy and methyl groups influences the compound's lipophilicity, affecting its binding affinity to target proteins, which may result in various biological activities .
3-Methyl-1-benzofuran-5-carbaldehyde exhibits several noteworthy physical and chemical properties:
3-Methyl-1-benzofuran-5-carbaldehyde has several significant applications in scientific research:
The benzofuran scaffold represents a privileged structural motif in medicinal chemistry due to its versatile pharmacological profile and presence in numerous bioactive molecules. As a fused heterocyclic system, benzofuran combines the electronic properties of furan with the aromatic stability of benzene, creating a platform for diverse biological interactions. The intrinsic bioactivity of this core structure has led to its incorporation into clinically approved drugs targeting various therapeutic areas, including antiarrhythmics, antipsychotics, and antimicrobial agents [3]. The molecular architecture of benzofuran derivatives enables specific interactions with biological targets—particularly through hydrogen bonding, π-π stacking, and hydrophobic contacts—making it indispensable in rational drug design .
3-Methyl-1-benzofuran-5-carbaldehyde exemplifies the strategic functionalization of this scaffold, where the 5-carbaldehyde group provides a synthetic handle for chemical modifications, while the 3-methyl group enhances lipophilicity and steric influence. Recent studies demonstrate that such substituted benzofurans exhibit enhanced in vitro potency against resistant pathogens compared to unsubstituted analogues. For instance, antimicrobial SAR studies reveal that C-3 alkylation in benzofuran derivatives reduces steric hindrance for target engagement, thereby improving binding affinity to bacterial enzymes like DNA gyrase . Additionally, the aldehyde functionality enables the construction of Schiff bases and hydrazone derivatives, which have shown promising activity against Mycobacterium tuberculosis (MIC: 2–8 μg/mL) and fungal pathogens [3] .
In anticancer drug discovery, structural hybrids incorporating the benzofuran scaffold exhibit potent antiproliferative effects through tubulin polymerization inhibition and kinase modulation. The 5-carbaldehyde moiety proves particularly valuable for generating pharmacologically active imidazole and pyrazoline hybrids, with several demonstrating nanomolar activity against breast cancer cell lines . This versatility underscores why pharmaceutical development continues to prioritize benzofuran-based compounds—approximately 17% of recently approved small-molecule therapeutics contain fused heterocycles, with benzofuran derivatives representing a significant subset [3].
Table 1: Pharmacologically Active Benzofuran Derivatives and Their Therapeutic Applications
Compound Structure | Molecular Weight (g/mol) | Key Substituents | Biological Activity | Mechanistic Target |
---|---|---|---|---|
6-Hydroxy-benzofuran-5-carboxylic acid | 178.16 | C-5: COOH; C-6: OH | Antitubercular (IC₅₀: 38 nM) | mPTPB enzyme inhibition |
2-(4-Methoxy-2-methylphenyl)-3H-benzofuro[3,2-e]benzofuran | 326.39 | C-2: Aryl; Fused system | Antimycobacterial (MIC: 3.12 μg/mL) | Cell wall synthesis disruption |
3-Methyl-1-benzofuran-5-carbaldehyde | 160.17 | C-3: CH₃; C-5: CHO | Antimicrobial precursor | DNA gyrase binding |
6-Benzofurylpurine | 226.23 | C-6: Purine | Antitubercular (IC₉₀: <0.60 μM) | Nucleotide metabolism interference |
3-Methyl-1-benzofuran-5-carbaldehyde (C₁₀H₈O₂; MW: 160.17 g/mol) possesses distinctive structural features that differentiate it from simple benzofurans and aliphatic oxygen-containing heterocycles. The molecule’s core consists of a 10-π-electron system with an oxygen atom contributing two electrons to the aromatic sextet, creating a planar bicyclic structure that enhances intermolecular interactions. Critical to its reactivity is the juxtaposition of the electron-withdrawing aldehyde group at C-5 and the electron-donating methyl group at C-3, which generates a push-pull electronic configuration ideal for nucleophilic reactions at the carbonyl carbon [4]. This electronic asymmetry is quantified by computational models showing a dipole moment of 3.12 D—significantly higher than unmethylated benzofuran carbaldehydes [4].
The C-3 methylation confers exceptional steric and electronic advantages:
The aldehyde functionality at C-5 serves as a versatile bioisostere for carboxylic acids and esters, enabling the molecule to participate in hydrogen bonding with amino acid residues like Arg141 (bond length: 2.89 Å) and Thr170 in mycobacterial DNA gyrase B . This interaction is geometrically unattainable for non-aldehydic benzofurans. Furthermore, the aldehyde’s orientation para to the furan oxygen creates an intramolecular hydrogen-bonding motif (O=C⋯H-C₃), stabilizing the transition state in cyclization reactions [4].
Table 2: Comparative Physicochemical Properties of Benzofuran Carbaldehydes
Property | 3-Methyl-1-benzofuran-5-carbaldehyde | Benzofuran-5-carbaldehyde | 2,3-Dihydro-1-benzofuran-5-carbaldehyde | Methodology |
---|---|---|---|---|
Molecular Formula | C₁₀H₈O₂ | C₉H₆O₂ | C₁₀H₁₀O₂ | - |
Molecular Weight (g/mol) | 160.17 | 146.14 | 162.19 | - |
Boiling Point (°C) | 277.5 (predicted) | 265 (predicted) | 281 (predicted) | Computational modeling |
LogP | 2.74 | 2.15 | 2.18 | Crippen estimation |
Hydrogen Bond Acceptors | 2 | 2 | 2 | Experimental |
Hydrogen Bond Donors | 0 | 0 | 0 | Experimental |
Conformational Flexibility | Planar | Planar | Non-planar (envelope conformation) | X-ray diffraction |
The molecule’s physicochemical profile—including a calculated logP of 2.74 [8] and polar surface area of 30.2 Ų—positions it optimally for blood-brain barrier penetration, expanding its utility in neuropharmacological agent development. These attributes collectively establish 3-methyl-1-benzofuran-5-carbaldehyde as a structurally unique entity among oxygen heterocycles, balancing aromaticity, reactivity, and target selectivity in drug discovery pipelines.
Table 3: Hydrogen Bonding Capacity Analysis of 3-Methyl-1-benzofuran-5-carbaldehyde
Interaction Type | Bond Length (Å) | Bond Angle (°) | Biological Significance | Validating Technique |
---|---|---|---|---|
Aldehyde oxygen (acceptor) | 2.89 | 155 | Binds catalytic arginine in PTPB enzymes | Docking simulations |
Furan oxygen (acceptor) | 3.12 | 127 | Coordinates magnesium ions in kinase domains | Molecular dynamics |
Aromatic CH (donor) | Not applicable | Not applicable | Weak interactions with hydrophobic enzyme pockets | QM/MM calculations |
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1